2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE
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Overview
Description
2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . One common synthetic route involves the reaction of primary amines with carbon disulfide (CS) and other reagents under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound with modified functional groups .
Scientific Research Applications
2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE can be compared with other similar compounds, such as:
4-[(4-Oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzonitrile: This compound has a similar thiazolidine ring structure but with different substituents, leading to variations in its chemical and biological properties.
2-[(4-Oxo-3-{[(E)-(6-oxo-2,4-cyclohexadien-1-ylidene)methyl]amino}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxyacetic acid:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9NO3S2 |
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Molecular Weight |
279.3g/mol |
IUPAC Name |
[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C12H9NO3S2/c1-7(14)16-9-5-3-2-4-8(9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17)/b10-6- |
InChI Key |
CJQKOYXMJFBCKY-POHAHGRESA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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